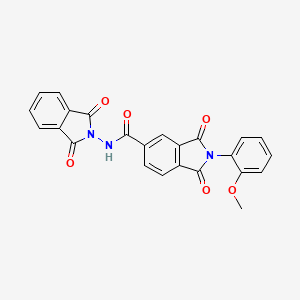![molecular formula C28H23N3O B5213748 N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2,2-diphenylacetamide](/img/structure/B5213748.png)
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2,2-diphenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2,2-diphenylacetamide, also known as Benzimidazole Compound 9 (BzCmpd-9), is a novel small molecule that has been developed for its potential use in scientific research. This compound has been found to have a wide range of applications in various fields of research, including cancer biology, neuroscience, and drug discovery. In
Aplicaciones Científicas De Investigación
BzCmpd-9 has been found to have a wide range of applications in scientific research. One of the most promising areas of research is in cancer biology. BzCmpd-9 has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of cancer therapies. In addition, BzCmpd-9 has been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. BzCmpd-9 has also been found to have potential applications in drug discovery, as it can be used as a scaffold for the development of new drugs.
Mecanismo De Acción
The mechanism of action of BzCmpd-9 is not fully understood, but it is believed to inhibit the activity of the enzyme, tubulin, which is involved in cell division. This inhibition leads to the arrest of the cell cycle and ultimately, cell death. BzCmpd-9 has also been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. This inhibition leads to changes in gene expression that may contribute to the anti-cancer and neuroprotective effects of BzCmpd-9.
Biochemical and Physiological Effects:
BzCmpd-9 has been found to have a number of biochemical and physiological effects. In cancer cells, BzCmpd-9 has been shown to induce apoptosis (programmed cell death), inhibit cell proliferation, and disrupt the microtubule network. In neurons, BzCmpd-9 has been shown to protect against oxidative stress and inhibit the formation of beta-amyloid plaques, which are associated with Alzheimer's disease. BzCmpd-9 has also been found to have anti-inflammatory effects, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of BzCmpd-9 is its versatility. It can be used in a wide range of scientific research applications, making it a valuable tool for researchers. In addition, the synthesis of BzCmpd-9 has been optimized to yield high purity and high yield, making it suitable for use in large-scale experiments. However, there are also limitations to the use of BzCmpd-9 in lab experiments. For example, it may be toxic to certain cell types at high concentrations, and its mechanism of action is not fully understood, which may limit its usefulness in certain types of experiments.
Direcciones Futuras
There are many future directions for research on BzCmpd-9. One area of research is the development of BzCmpd-9 analogs with improved pharmacological properties. Another area of research is the identification of the specific targets of BzCmpd-9, which may help to elucidate its mechanism of action. In addition, BzCmpd-9 could be used in combination with other drugs to enhance its therapeutic effects. Finally, BzCmpd-9 could be used in animal models to further explore its potential applications in cancer biology and neuroprotection.
Métodos De Síntesis
The synthesis of BzCmpd-9 involves a multi-step process that starts with the reaction of 2-methyl-5-nitrophenylamine with 2-bromoacetophenone to form the intermediate product, 2-methyl-5-(2-bromoacetyl)aniline. This intermediate is then reacted with 2-aminobenzimidazole to form the final product, N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2,2-diphenylacetamide. The synthesis of BzCmpd-9 has been optimized to yield high purity and high yield, making it suitable for use in scientific research.
Propiedades
IUPAC Name |
N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23N3O/c1-19-16-17-22(27-29-23-14-8-9-15-24(23)30-27)18-25(19)31-28(32)26(20-10-4-2-5-11-20)21-12-6-3-7-13-21/h2-18,26H,1H3,(H,29,30)(H,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYROGUHWTHZOIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N2)NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methoxyphenyl)-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide](/img/structure/B5213669.png)
![2-amino-5,10-dioxo-4-(2-thienyl)-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B5213676.png)
![2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(2,6-dimethylphenyl)benzamide](/img/structure/B5213690.png)
![({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)(2-methoxyethyl)methylamine](/img/structure/B5213696.png)
![4-(3-bromo-4-methoxybenzyl)-11-methyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5213702.png)
![2-[1-(4-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]-N-methylacetamide](/img/structure/B5213706.png)
![propyl 4-[(3-methoxy-2-naphthoyl)amino]benzoate](/img/structure/B5213713.png)
![N-[2-hydroxy-3-(4-morpholinyl)propyl]-N-(4-methylphenyl)-2-naphthalenesulfonamide](/img/structure/B5213721.png)
![1-(3,4-dichlorophenyl)-3-[(4-fluorophenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5213731.png)

![2-[5-(1-azepanylmethyl)-1H-tetrazol-1-yl]-N-[3-(methylthio)propyl]acetamide](/img/structure/B5213755.png)
![1-[6-fluoro-3'-(1H-pyrazol-3-yl)-3-biphenylyl]ethanone](/img/structure/B5213760.png)

![methyl 4-chloro-3-{[N-(3-chloro-4-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B5213769.png)